N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their significant biological and pharmacological properties, and have been used in medicinal chemistry as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral agents, and more .
Synthesis Analysis
The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as a click reaction . This reaction is catalyzed by copper (I) and results in the formation of a triazole ring .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds. They are resistant to metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions .Scientific Research Applications
Antiallergy Potential
A study by Hargrave, Hess, and Oliver (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a similar structural motif with N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, revealed potent antiallergy activity in the rat PCA model. The synthesis approach involved the treatment of acetophenone with thiourea and iodine, leading to aminothiazoles, and subsequent condensation with ethyloxalyl chloride to produce thiazolyloxamates. These compounds, particularly one ethanolamine salt derivative, demonstrated significant potency exceeding that of disodium cromoglycate, suggesting potential for further pharmacological evaluation in antiallergy applications (Hargrave, Hess, & Oliver, 1983).
Structural Characterization and Antimicrobial Properties
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazole derivatives, providing insights into their molecular structures through single crystal diffraction. The compounds exhibited planarity with certain phenyl groups oriented perpendicular to the molecule's main plane. Although the study did not directly address biological activities, the detailed structural analysis contributes to understanding the interactions and potential applications of such molecules in antimicrobial and other biological studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Insecticidal and Fungicidal Activities
Liu, Shao-hua, Ling, Yun, and Yang Xin-Ling (2013) investigated the bioactivities of a compound structurally related to this compound, demonstrating not only insecticidal activity against pea aphids but also fungicidal activities and antitumor properties. The compound's structure was elucidated through IR, 1H NMR, and single-crystal X-ray diffraction, revealing a near coplanar arrangement of benzene and oxazole rings, which may contribute to its biological activities (Liu et al., 2013).
Corrosion Inhibition Performance
A study by Kaya et al. (2016) on thiazole and thiadiazole derivatives, similar in structure to the compound , demonstrated their potential as corrosion inhibitors for iron metal. The research employed density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of these molecules, indicating their potential applications in protecting metal surfaces from corrosion (Kaya et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-5-4-6-14(11-13)18-25-21-27(26-18)15(12-30-21)9-10-23-19(28)20(29)24-17-8-3-2-7-16(17)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRWQKBVSDGQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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